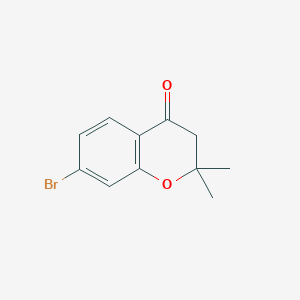

7-Bromo-2,2-dimethylchroman-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Bromo-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C11H11BrO2 . It is also known as 7-Bromo-2,2-dimethyl-3H-chromen-4-one .

Molecular Structure Analysis

The molecular structure of 7-Bromo-2,2-dimethylchroman-4-one is represented by the InChI code 1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 . The molecular weight of this compound is 255.11 .Physical And Chemical Properties Analysis

7-Bromo-2,2-dimethylchroman-4-one is a solid substance . It is stored in a sealed container at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : Morales et al. (2013) investigated the effects of different 5-alkyl-substituted resorcinols on the formation of 2,2-dimethylchroman-4-ones, providing insights into the synthesis process and the chemical properties of these compounds. Their study included theoretical calculations to understand the formation mechanisms, highlighting the versatility of these compounds in synthetic chemistry Morales et al., 2013.

One-Pot Synthesis Approaches : Zhou et al. (2013) reported a one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman, emphasizing the efficiency and environmental benefits of this synthetic route. This approach showcases the potential for simplifying the production of brominated chroman derivatives Zhou et al., 2013.

Biological Activities

Antioxidant Activity : A study by Queiroz et al. (2007) on new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes demonstrated their antioxidant properties through several evaluation methods, including reducing power and scavenging effects on DPPH radicals. This research suggests that brominated chroman derivatives can have significant antioxidant capabilities, which could be beneficial in designing new therapeutic agents Queiroz et al., 2007.

Inhibition of Insulin Release and Smooth Muscle Relaxants : Research by Pirotte et al. (2017) explored the structure-activity relationships of 2,2-dimethylchromans as inhibitors of insulin release and as smooth muscle relaxants. This study highlights the potential medical applications of chroman derivatives in managing diseases related to insulin release and smooth muscle activities Pirotte et al., 2017.

Antimycobacterial Activity : Alvey et al. (2009) focused on the diversity-oriented synthesis of furo[3,2-f]chromanes with antimycobacterial activity, demonstrating the potential of chroman derivatives in combating Mycobacterium tuberculosis. The study provided valuable insights into the structure-activity relationship and optimization for enhanced antimycobacterial properties Alvey et al., 2009.

Safety and Hazards

The safety information for 7-Bromo-2,2-dimethylchroman-4-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

Chromanone, the core structure of 7-Bromo-2,2-dimethylchroman-4-one, is a significant structural entity that acts as a major building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Due to its versatility, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

Mechanism of Action

Target of Action

7-Bromo-2,2-dimethylchroman-4-one is a derivative of chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one derivatives exhibit a wide range of pharmacological activities . .

Mode of Action

Chroman-4-one derivatives are known to interact with various biological targets, leading to diverse biological activities .

Biochemical Pathways

Chroman-4-one derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .

properties

IUPAC Name |

7-bromo-2,2-dimethyl-3H-chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVDUIIUXMKXQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,2-dimethylchroman-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine](/img/structure/B2773800.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)

![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)

![N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2773808.png)

![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)

![1-(4-fluorobenzyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2773811.png)

![N-Methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2773818.png)

![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2773823.png)